3-(Piperazin-1-yl)benzamide
Overview
Description
3-(Piperazin-1-yl)benzamide is an organic compound that belongs to the class of phenolic glycosides . These are organic compounds containing a phenolic structure attached to a glycosyl moiety .
Molecular Structure Analysis
The molecular formula of 3-(Piperazin-1-yl)benzamide is C11H15N3O . The compound has a molecular weight of 205.26 g/mol . The InChI code and key for this compound areInChI=1S/C11H15N3O/c12-11(15)9-2-1-3-10(8-9)14-6-4-13-5-7-14/h1-3,8,13H,4-7H2,(H2,12,15)
and NOJPHWCXWAYZFS-UHFFFAOYSA-N
respectively . Physical And Chemical Properties Analysis
The compound has a molecular weight of 205.26 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 3 . The compound has a rotatable bond count of 2 . The topological polar surface area of the compound is 58.4 Ų .Scientific Research Applications
1. Anti-tubercular Agents
- Summary of Application: 3-(Piperazin-1-yl)benzamide derivatives have been designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .
- Methods of Application: A series of novel substituted-N- (6- (4- (pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated .
- Results or Outcomes: Among the tested compounds, five compounds from Series-I and one compound from Series-II exhibited significant activity against Mycobacterium tuberculosis H37Ra with 50% inhibitory concentrations (IC 50) ranging from 1.35 to 2.18 μM .
2. Antibacterial Activity
- Summary of Application: 3-(Piperazin-1-yl)-1,2-benzothiazole derivatives have been designed, synthesized, and evaluated for their antibacterial activity .
- Methods of Application: A new library of structurally modified 3-(piperazin-1-yl)-1,2-benzothiazole derivatives have been designed and synthesized through a multi-step procedure .
- Results or Outcomes: The synthesized compounds were screened for their antibacterial activity by the agar diffusion method, and three of them were found to be active .
3. Antipsychotic Agents
- Summary of Application: 3-(Piperazin-1-yl)-1,2-benzothiazole derivatives act as dopamine and serotonin antagonists and are used as antipsychotic drug substances .
- Methods of Application: The derivatives are designed and synthesized through a multi-step procedure .
- Results or Outcomes: The derivatives have shown promising results in preclinical trials, demonstrating their potential as antipsychotic agents .
4. Anti-inflammatory Agents
- Summary of Application: The benzo[c]pyridazine nucleus, better-known as cinnoline, and its derivatives have received considerable interest due to their wide range of pharmacological profiles, including anti-inflammatory activities .
- Methods of Application: The derivatives are designed and synthesized through a multi-step procedure .
- Results or Outcomes: The derivatives have shown promising results in preclinical trials, demonstrating their potential as anti-inflammatory agents .
5. Antiviral Agents
- Summary of Application: Piperazine derivatives, including 3-(Piperazin-1-yl)-1,2-benzothiazole, have been found to have antiviral activities .
- Methods of Application: The derivatives are designed and synthesized through a multi-step procedure .
- Results or Outcomes: The derivatives have shown promising results in preclinical trials, demonstrating their potential as antiviral agents .
6. Anti-HIV-1 Agents
- Summary of Application: Piperazine derivatives, including 3-(Piperazin-1-yl)-1,2-benzothiazole, have been found to have anti-HIV-1 activities .
- Methods of Application: The derivatives are designed and synthesized through a multi-step procedure .
- Results or Outcomes: The derivatives have shown promising results in preclinical trials, demonstrating their potential as anti-HIV-1 agents .
Future Directions
properties
IUPAC Name |
3-piperazin-1-ylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N3O/c12-11(15)9-2-1-3-10(8-9)14-6-4-13-5-7-14/h1-3,8,13H,4-7H2,(H2,12,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOJPHWCXWAYZFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC=CC(=C2)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70573892 | |
Record name | 3-(Piperazin-1-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70573892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Piperazin-1-yl)benzamide | |
CAS RN |
127201-39-2 | |
Record name | 3-(Piperazin-1-yl)benzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70573892 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
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